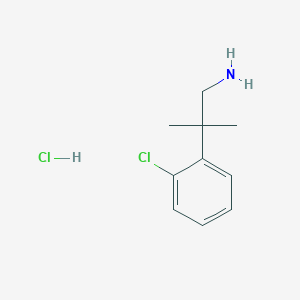
2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate . The synthesis was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .
Chemical Reactions Analysis
The chemical reactions involving “2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl” are not explicitly mentioned in the available resources .
Mecanismo De Acción
Target of Action
The compound 2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl, also known as 2-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride, primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function .
Mode of Action
This compound functions primarily as an antagonist of the NMDA receptor . It interacts with NMDA receptors, opioid receptors, monoaminergic receptors, muscarinic receptors, and voltage-sensitive Ca ion channels .
Biochemical Pathways
The compound affects the unfolded protein response (UPR) pathway . It attenuates ATF4 and GRP78, typical downstream targets of the UPR, together with c-Myc protein expression . It also changes the expression of several ER-associated protein degradation (ERAD) components .
Pharmacokinetics
The compound has a low oral bioavailability , reflecting its extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . It undergoes oxidative metabolism, mainly to norketamine . Sublingual and nasal formulations may offer practical alternatives to intravenous administration when treating acute pain .
Result of Action
The compound rapidly downregulates the expression of c-Myc in addition to ER stress responses in a post-translational manner . It also partially attenuates the gene expression of integrin subunit α1 (ITGA1), a downstream target of c-Myc .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, conditions in the tumor microenvironment such as low glucose, low oxygen, and decreased amino acid availability can confer antiapoptotic competence to tumor cells
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. According to the safety data sheet for a related compound, 2-Chlorophenylhydrazine hydrochloride, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation, and it is harmful if swallowed, in contact with skin, or if inhaled .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-10(2,7-12)8-5-3-4-6-9(8)11;/h3-6H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCAOAUJSHDYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CC=C1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1393441-95-6 | |
| Record name | Benzeneethanamine, 2-chloro-β,β-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



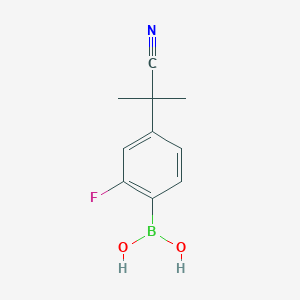

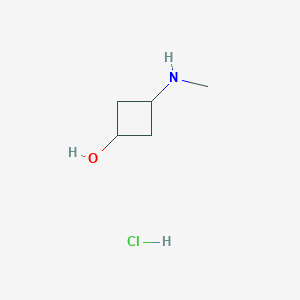
![3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride](/img/structure/B1431392.png)
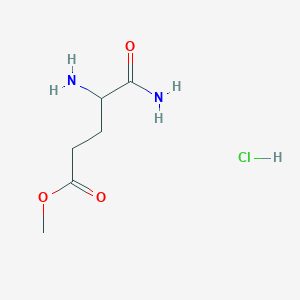

![6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole](/img/structure/B1431399.png)

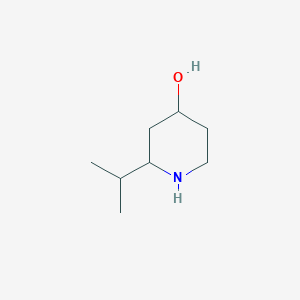
![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-dien-8-one](/img/structure/B1431403.png)
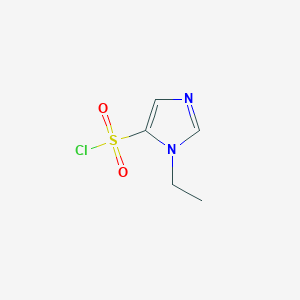
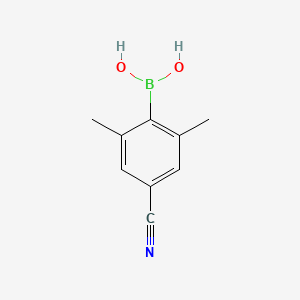
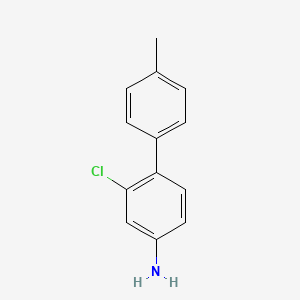
![2-chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline hydrochloride](/img/structure/B1431411.png)